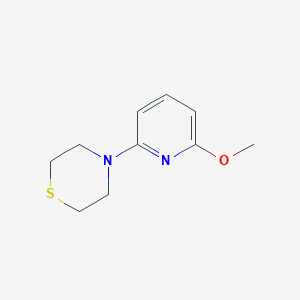![molecular formula C16H19F3N6 B12268891 2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12268891.png)
2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials to form the pyrimidine ring.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Addition of the trifluoromethyl group: The trifluoromethyl group is added using a suitable reagent, such as trifluoromethyl iodide, under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antiviral, and antitumor activities.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and fibrosis.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar compounds to 2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine include other pyrimidine derivatives such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C16H19F3N6 |
|---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
2-propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H19F3N6/c1-11(2)14-20-6-4-13(23-14)24-7-9-25(10-8-24)15-21-5-3-12(22-15)16(17,18)19/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
ZYRHKBUCCPXSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268828.png)

![N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268845.png)
![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12268852.png)
![4-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12268861.png)
![4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12268862.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12268866.png)
![N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12268874.png)
![6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline](/img/structure/B12268883.png)
![6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12268887.png)

